2-Fluoro-7-hydroxybenzothiazole

Übersicht

Beschreibung

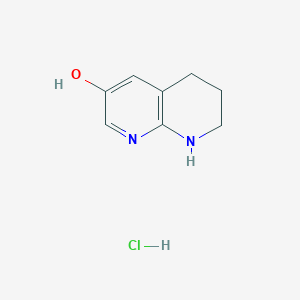

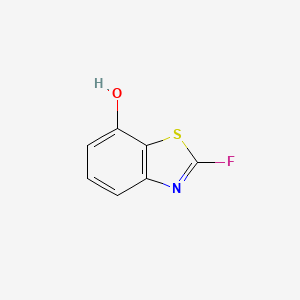

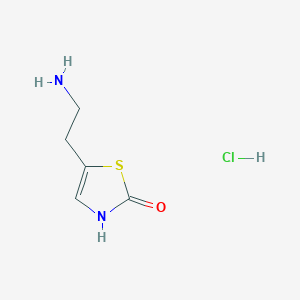

2-Fluoro-7-hydroxybenzothiazole is an organic compound with the molecular formula C7H4FNOS . It is used for research purposes and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which includes 2-Fluoro-7-hydroxybenzothiazole, often involves the use of 2-aminothiophenol and diversely substituted aldehydes . Modern synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures .Molecular Structure Analysis

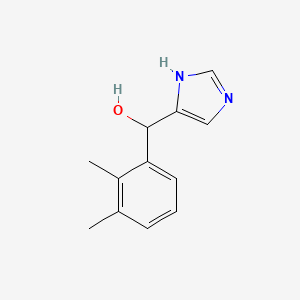

The molecular structure of 2-Fluoro-7-hydroxybenzothiazole consists of a benzothiazole core with a fluorine atom at the 2nd position and a hydroxy group at the 7th position .Chemical Reactions Analysis

Benzothiazoles, including 2-Fluoro-7-hydroxybenzothiazole, are versatile scaffolds in pharmaceutical chemistry. The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles .Physical And Chemical Properties Analysis

The molecular weight of 2-Fluoro-7-hydroxybenzothiazole is 169.18 g/mol. More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Intracellular Detection of Cu²⁺ Ions

“2-Fluoro-7-hydroxybenzothiazole” derivatives exhibit AIE (Aggregation Induced Enhancement) and ESIPT (Excited State Intramolecular Proton Transfer) characteristics, which are particularly useful for the intracellular detection of copper ions (Cu²⁺). These compounds can detect Cu²⁺ ions with high sensitivity and have been utilized in bio-imaging to monitor copper levels in live cells .

Anticancer Applications

These hydroxybenzothiazole derivatives have shown potential in anticancer applications. They have been tested against various cancer cell lines, such as MG63 and HeLa, demonstrating their ability to act as anticancer agents. The compounds’ effectiveness in bio-imaging and anticancer activity highlights their significance in medicinal chemistry .

Anticounterfeiting Measures

The unique fluorescent properties of “2-Fluoro-7-hydroxybenzothiazole” make it suitable for developing security labels. These labels can be used to prevent counterfeiting of products, ensuring authenticity and protecting intellectual property .

Pharmaceutical Chemistry

The structural diversity and pharmacological properties of benzothiazole derivatives make them vital in the search for novel therapeutics. The 2nd position on the benzothiazole ring, when substituted with various groups, can induce significant changes in biological activity, leading to the development of new drugs .

Electrophosphorescent Materials

Benzothiazole derivatives are used as electrophosphorescent emitters in OLEDs (Organic Light Emitting Diodes). Their ability to emit light upon electrical excitation makes them valuable in the field of optoelectronics .

Enzymatic Activity Tracking

These compounds can be employed to track enzymatic activity due to their fluorescent properties. This application is crucial in understanding biological processes and developing assays for enzyme-related studies .

Wirkmechanismus

Target of Action

2-Fluoro-7-hydroxybenzothiazole, like other benzothiazole derivatives, is known to interact with a variety of biological targets. Benzothiazoles play a key role in the design of biologically active compounds . They exhibit a broad spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . .

Mode of Action

Some compounds have been found to have a membrane perturbing mode of action and an intracellular mode of action due to binding with DNA .

Biochemical Pathways

Benzothiazole derivatives have been found to inhibit the dpre1 target, which is involved in the cell wall biosynthesis of mycobacterium tuberculosis .

Result of Action

Benzothiazole derivatives have been found to exhibit potent activity against clinically relevant pathogens such as ecoli .

Action Environment

This compound has been found to be persistent in the environment and to have high leachability .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-fluoro-1,3-benzothiazol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNOS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTVXHZQBKGSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)SC(=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-7-hydroxybenzothiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid](/img/structure/B1408583.png)

![[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride](/img/structure/B1408589.png)

![Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408593.png)